REACTION_CXSMILES
|
[I:1]I.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([CH3:15])[N:12]=[C:11]2[CH3:16])=[CH:6][C:5]=1[CH3:17].N.CCOCC>S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14]([I:1])=[C:13]([CH3:15])[N:12]=[C:11]2[CH3:16])=[CH:6][C:5]=1[CH3:17] |f:5.6|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)N1C(=NC(=C1)C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10°
|
Type
|
ADDITION
|
Details
|
the cooled mixture was poured onto ice (500 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×500 cm3)
|
Type
|
FILTRATION
|
Details
|
filtered through "Arbocel" (silica) [Trade Mark]
|
Type
|
WASH
|
Details
|
washed with saturated sodium thiosulphate solution (200 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1C(=NC(=C1I)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |